REACTION_CXSMILES
|
[F:1][C:2]1[C:8]([F:9])=[CH:7][C:5]([NH2:6])=[C:4]([N+:10]([O-])=O)[CH:3]=1.[H][H].O.[C:16](O)(=O)[CH:17]=[O:18]>C(O)C.[Pd].O>[F:1][C:2]1[CH:3]=[C:4]2[C:5](=[CH:7][C:8]=1[F:9])[NH:6][C:17](=[O:18])[CH:16]=[N:10]2 |f:2.3|
|
Name
|
|
Quantity
|
2.17 g
|
Type
|
reactant
|
Smiles
|
FC1=CC(=C(N)C=C1F)[N+](=O)[O-]
|
Name
|
|
Quantity
|
55 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1.28 g
|
Type
|
reactant
|
Smiles
|
O.C(C=O)(=O)O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
250 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
had been absorbed
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered off
|
Type
|
ADDITION
|
Details
|
the filtrate, containing 4,5-difluoro-o-phenylenediamine
|
Type
|
CUSTOM
|
Details
|
was kept under a nitrogen atmosphere at 0° C.
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered off
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 60 ml of 5% NaOH solution at 50° C.
|
Type
|
ADDITION
|
Details
|
followed by addition of activated carbon
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
ADDITION
|
Details
|
by addition of concentrated hydrochloric acid
|
Type
|
FILTRATION
|
Details
|
The pinky precipitate was filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C2N=CC(NC2=CC1F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.25 g | |
YIELD: PERCENTYIELD | 55% | |
YIELD: CALCULATEDPERCENTYIELD | 54.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |